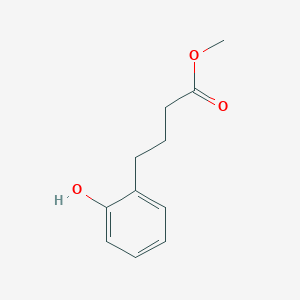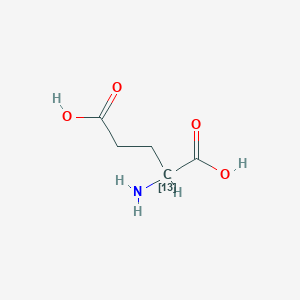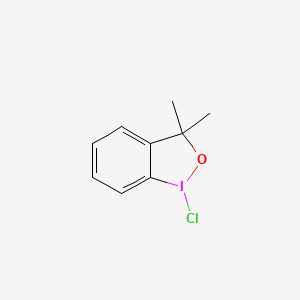
2,2'-Azanediylbis(2-methylpropan-1-ol)
Overview
Description
'2,2'-Azanediylbis(2-methylpropan-1-ol)' is a chemical compound that is commonly referred to as 'AMBMP'. It is a chiral diamine that has two hydroxyl groups attached to its carbon atoms. This compound is widely used in various scientific research applications, including organic synthesis, catalysis, and material science.
Mechanism Of Action
The mechanism of action of 'AMBMP' is not well understood. However, it is believed to act as a chiral ligand in catalytic reactions, where it helps to increase the selectivity and efficiency of the reaction. It may also act as a nucleophile in some reactions, where it can donate its lone pair of electrons to the substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 'AMBMP'. However, it is not used in any drug formulations, and hence, there is no information available on its pharmacological effects.
Advantages And Limitations For Lab Experiments
'AMBMP' has several advantages for use in lab experiments. It is a chiral diamine, which makes it an ideal ligand for catalytic reactions. It is also relatively easy to synthesize and can be easily scaled up for industrial applications. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also relatively expensive compared to other chiral ligands.
Future Directions
There are several future directions for research on 'AMBMP'. One area of research could be to explore its use in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. Another area of research could be to investigate its potential as a chiral catalyst for asymmetric synthesis. Additionally, the development of new synthetic methods for 'AMBMP' could lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
'AMBMP' is used in various scientific research applications, including organic synthesis, catalysis, and material science. It is commonly used as a chiral ligand in catalytic reactions, where it helps to increase the selectivity and efficiency of the reaction. It is also used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
properties
IUPAC Name |
2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-7(2,5-10)9-8(3,4)6-11/h9-11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIFGYXJOCIGNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520820 | |
| Record name | 2,2'-Azanediylbis(2-methylpropan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Azanediylbis(2-methylpropan-1-ol) | |
CAS RN |
44982-72-1 | |
| Record name | 2,2'-Azanediylbis(2-methylpropan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)







![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)

![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)